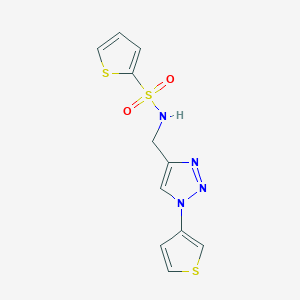![molecular formula C12H12N4O3 B2415795 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-16-5](/img/structure/B2415795.png)
3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1206969-16-5 . Its molecular weight is 260.25 . The IUPAC name for this compound is 3-[(cyclobutylcarbonyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17) . This code provides a standard way to encode the compound’s molecular structure. The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and its derivatives are involved in various synthetic processes to produce biologically active heterocyclic compounds. For example, Danagulyan et al. (2012) discussed the condensation of substituted 2-benzyl-4-hydrazinopyrimidines with carboxylic acids, leading to the formation of 1,2,4-triazolo[4,3-c]pyrimidines through a cyclization process (Danagulyan, Sahakyan, & Panosyan, 2012). Similarly, Moulin et al. (2006) described a method to synthesize triazolopyridines starting from hydrazinopyridine and carboxylic acids (Moulin, Martinez, & Fehrentz, 2006).
Biological Applications
- The structural motif of this compound is significant in medicinal chemistry due to its potential biological activities. For instance, compounds like triazolopyridines have been studied for their anticancer and antimicrobial properties. Riyadh (2011) explored enaminones as building blocks for synthesizing pyrazoles and triazolopyridines with potential antitumor and antimicrobial activities (Riyadh, 2011).
Photodimerization and Structural Studies
- The photodimerization of triazolopyridines, including derivatives of this compound, has been a subject of interest. Potts et al. (1977) investigated the UV light-induced dimerization of methyl-substituted triazolopyridines (Potts, Brugel, & Dunlap, 1977). Moreover, El-Kurdi et al. (2021) focused on the synthesis and X-ray structural analysis of triazolopyridines, shedding light on their molecular structure (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Advanced Synthesis Techniques
- Modern synthetic techniques have been developed for the efficient production of triazolopyridine derivatives. For example, Vilapara et al. (2015) described a one-pot sequential strategy for generating triazolopyrimidines, which is a step and atom economical method (Vilapara, Butani, Gami, Khunt, & Naliapara, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-(cyclobutanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGMAVASVGAEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C3N2C=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

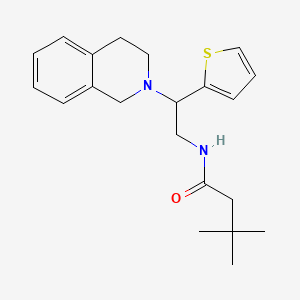
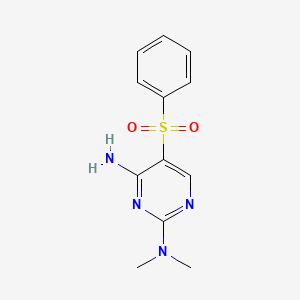
![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)
![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)
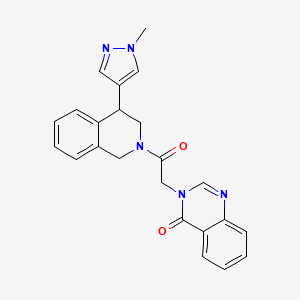
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2415724.png)
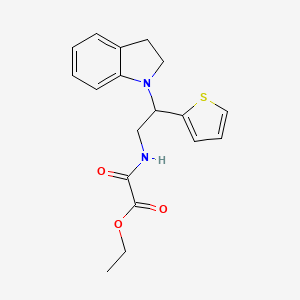
![7,7-Difluoro-1-azaspiro[3.5]nonan-2-one](/img/structure/B2415726.png)
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)
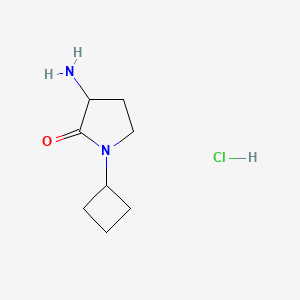


![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)
